3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione 3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione
Brand Name: Vulcanchem
CAS No.: 65898-29-5
VCID: VC17324330
InChI: InChI=1S/C13H11NO5/c15-10-6-5-9(13(17)18-10)14-11-7-3-1-2-4-8(7)12(16)19-11/h1-4,9,11,14H,5-6H2
SMILES:
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol

3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione

CAS No.: 65898-29-5

Cat. No.: VC17324330

Molecular Formula: C13H11NO5

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione - 65898-29-5

Specification

CAS No. 65898-29-5
Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
IUPAC Name 3-[(3-oxo-1H-2-benzofuran-1-yl)amino]oxane-2,6-dione
Standard InChI InChI=1S/C13H11NO5/c15-10-6-5-9(13(17)18-10)14-11-7-3-1-2-4-8(7)12(16)19-11/h1-4,9,11,14H,5-6H2
Standard InChI Key NNJDQBBPQOZMKB-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)OC(=O)C1NC2C3=CC=CC=C3C(=O)O2

Introduction

Chemical Identity and Structural Features

3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione is characterized by the molecular formula C₁₃H₁₁NO₅ and a molecular weight of 261.23 g/mol . The structure combines a benzofuran moiety substituted with a keto group at position 3 and an amino-linked oxane-2,6-dione ring (Figure 1). The benzofuran component contributes aromatic stability, while the oxane-dione ring introduces conformational flexibility and hydrogen-bonding potential.

Table 1: Key Identifiers of 3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione

PropertyValueSource
CAS Registry Number65898-29-5
Molecular FormulaC₁₃H₁₁NO₅
Molecular Weight261.23 g/mol
Density1.45 g/cm³
Boiling Point531.7°C at 760 mmHg
Flash Point275.4°C

The planar benzofuran ring (dihedral angle: 55.93° relative to the benzene ring in analogous structures) facilitates π-π stacking interactions, while the oxane-dione’s carbonyl groups participate in hydrogen bonding, as observed in related compounds .

Synthesis and Manufacturing

Industrial synthesis of this compound typically involves multi-step reactions starting from isobenzofuran-1(3H)-one. A common pathway includes:

  • Amination: Reacting 3-oxo-1,3-dihydro-2-benzofuran-1-amine with oxane-2,6-dione derivatives under nucleophilic substitution conditions.

  • Cyclization: Intramolecular esterification to form the oxane ring, often catalyzed by acidic or basic conditions .

Suppliers such as Dayang Chem (Hangzhou) Co., Ltd., and HENAN NEW BLUE CHEMICAL CO., LTD., offer the compound in varying purities (90–99%) as a white powder or liquid, packaged in kilograms for commercial use .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s high boiling point (531.7°C) and flash point (275.4°C) suggest significant thermal stability, making it suitable for high-temperature industrial processes . Its density (1.45 g/cm³) aligns with similar heterocyclic compounds, indicating a tightly packed crystalline structure .

Solubility and Reactivity

While exact solubility data are unavailable, the presence of polar carbonyl and amine groups implies moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). The keto-enol tautomerism of the benzofuran moiety may enhance reactivity in nucleophilic environments .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a key intermediate in synthesizing small-molecule inhibitors targeting inflammatory pathways. Its rigid benzofuran core mimics bioactive natural products, while the oxane-dione ring provides sites for functionalization .

Biological Activity

Though direct pharmacological studies are scarce, structural analogs demonstrate:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with active-site residues .

  • Anticancer Potential: Intercalation into DNA helices, disrupting replication in in vitro models .

Future Research Directions

  • Crystallographic Studies: X-ray diffraction analysis to resolve bond lengths and intermolecular interactions.

  • Pharmacokinetic Profiling: In vivo studies to assess bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Modifying the oxane-dione substituents to enhance target affinity.

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